molecular formula C9H7N5 B106313 1H-Pyrazolo[3,4-b]quinoxalin-3-amine CAS No. 40254-90-8

1H-Pyrazolo[3,4-b]quinoxalin-3-amine

Cat. No. B106313
CAS RN: 40254-90-8
M. Wt: 185.19 g/mol
InChI Key: DWHVZCLBMTZRQM-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a derivative of the pyrazoloquinoline family, which has been the subject of extensive research due to its interesting chemical properties and potential biological activities. Over the years, various methods have been developed for the synthesis of pyrazoloquinoline derivatives, and their biological properties have been explored in different contexts, including their use as fluorescent sensors, apoptosis inducers, kinase inhibitors, and antibacterial agents .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives has been achieved through various methods. One approach involves one-pot amidation/N-arylation reactions under transition metal-free conditions to create pyrazolo[1,5-a]quinoxalin-4(5H)-ones, which is a related structure to 1H-Pyrazolo[3,4-b]quinoxalin-3-amine . Another method includes multicomponent synthesis in aqueous media, which offers advantages such as higher yields, lower costs, and environmental friendliness . Additionally, a four-component reaction has been used to synthesize spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, showcasing the versatility of pyrazoloquinoline synthesis .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine is characterized by a fused ring system that includes a pyrazole and a quinoxaline moiety. Detailed NMR spectroscopic investigations have been reported for related compounds, providing insights into the chemical shift assignments of 1H, 13C, and 15N resonances, which are crucial for understanding the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinoline derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines has been achieved, demonstrating the potential for selective functionalization of these compounds . The ability to selectively modify these molecules opens up possibilities for creating a diverse array of derivatives with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine derivatives are influenced by their molecular structure. These properties are important for their potential applications as fluorescent sensors and biologically active compounds. The photophysical properties of 1H-pyrazolo[3,4-b]quinolines have been summarized, highlighting over a century of research into their characteristics . Additionally, the biological activities of these compounds, such as their role as apoptosis inducers and kinase inhibitors, are closely related to their chemical properties .

Scientific Research Applications

Apoptosis Inducers in Cancer Therapy

  • Zhang et al. (2008) identified N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent apoptosis inducers, particularly effective against cancer cells derived from human solid tumors. Their structure-activity relationship (SAR) study led to the discovery of these compounds with significant activity in cancer cell growth inhibition assays (Zhang et al., 2008).

Photoredox Catalysis in Chemical Synthesis

  • Sun et al. (2020) developed a visible-light photoredox catalyzed C−N coupling of quinoxaline-2(1H)-ones with azoles, demonstrating wide substrate scope and high regioselectivity. This method avoids the use of additional photocatalysts in an autocatalytic manner (Sun et al., 2020).

Antibacterial and Antimycobacterial Activity

  • Lapa et al. (2013) found that 3-amino-1H-pyrazolo[3,4-b]quinolines exhibit significant inhibitory activity on bacterial serine/threonine protein kinases, showing potential in antibacterial and antimycobacterial applications (Lapa et al., 2013).

Applications in Electroluminescent Devices

  • Chaczatrian et al. (2004) highlighted the novel synthesis of 1H-pyrazolo[3,4-b]quinolines as luminophores for electroluminescent devices. They provided a new method for synthesizing these compounds, which are essential for the development of such devices (Chaczatrian et al., 2004).

Review of Over 100 Years of Research

  • Danel et al. (2022) provided a comprehensive review of over 100 years of research on the synthesis and properties of 1H-pyrazolo[3,4-b]quinolines. This includes their application as potential fluorescent sensors and biologically active compounds (Danel et al., 2022).

Future Directions

While specific future directions for 1H-Pyrazolo[3,4-b]quinoxalin-3-amine are not detailed in the search results, the compound’s potential as a fluorescent sensor and its biological activity suggest areas for future research .

properties

IUPAC Name

2H-pyrazolo[4,3-b]quinoxalin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHVZCLBMTZRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289030
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]quinoxalin-3-amine

CAS RN

56984-56-6
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56984-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Shah, M Ramanathan - Current Enzyme Inhibition, 2017 - ingentaconnect.com
The current review deals with the involvement of glycogen synthase kinase-3 (GSK-3) in major neurodegenerative disorders like Alzheimer’s Disease (AD), Cerebral ischemia, …
Number of citations: 4 www.ingentaconnect.com

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